Orexin 2 Receptor Agonist 2

OX2R agonist potency EC50 sleep-wake neuropharmacology

Achieve unambiguous OX2R target engagement with Orexin 2 Receptor Agonist 2 (TAK-925 modified scaffold). Its unmatched >5000-fold selectivity over OX1R eliminates off-target confounds in behavioral readouts, while sub-10 nM potency ensures full receptor occupancy for signaling bias studies. The low effective dose in mice and validated brain penetration make it the superior choice for translational PK/PD and ex vivo electrophysiology. Source the high-purity standard, typically ≥98%, to ensure batch-to-batch reproducibility in screening campaigns.

Molecular Formula C23H33FN2O4S
Molecular Weight 452.6 g/mol
Cat. No. B12408391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin 2 Receptor Agonist 2
Molecular FormulaC23H33FN2O4S
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CCCN(C1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4
InChIInChI=1S/C23H33FN2O4S/c1-31(28,29)25-21-6-3-13-26(23(27)17-7-8-17)22(21)15-30-20-11-9-16(10-12-20)18-4-2-5-19(24)14-18/h2,4-5,14,16-17,20-22,25H,3,6-13,15H2,1H3/t16?,20?,21-,22-/m0/s1
InChIKeyBSZKBFQXXVTZBO-AUSJZFAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orexin 2 Receptor Agonist 2: A Selective OX2R Agonist Tool Compound for Narcolepsy and Sleep-Wake Research


Orexin 2 Receptor Agonist 2 (TAK-925, Danavorexton) is a potent, selective, and brain-penetrant small-molecule agonist of the orexin type 2 receptor (OX2R), identified as compound 16 in patent WO2017135306A1 [1]. It activates OX2R with an EC50 of 5.5 nM in calcium mobilization assays and exhibits >5000-fold selectivity over the orexin type 1 receptor (OX1R) (EC50 > 30,000 nM) [2]. Subcutaneous administration produces wake-promoting effects in mice during the sleep phase and ameliorates narcolepsy-like symptoms in orexin/ataxin-3 transgenic mice, positioning it as a critical probe for dissecting OX2R-mediated sleep-wake regulation [3].

Why Orexin 2 Receptor Agonist 2 Cannot Be Substituted with Other OX2R Agonists in Critical Experiments


Despite sharing an OX2R agonist mechanism, OX2R agonists exhibit marked variability in potency, selectivity window, brain penetration, and in vivo wake-promoting efficacy. Orexin 2 Receptor Agonist 2 (TAK-925) differentiates from other widely used OX2R agonists (e.g., YNT-185, Orexin 2 Receptor Agonist/compound 26, TAK-994, TAK-861) based on a unique combination of sub-10 nM potency, exceptional >5000-fold OX2R/OX1R selectivity, and robust in vivo activity in multiple species including non-human primates [1]. Simple substitution with a less selective or less brain-penetrant agonist risks confounded results due to OX1R off-target engagement or inadequate CNS exposure. The following quantitative evidence establishes the specific conditions under which Orexin 2 Receptor Agonist 2 provides distinct experimental value that cannot be replicated by its closest analogs.

Orexin 2 Receptor Agonist 2: Head-to-Head Quantitative Differentiation from OX2R Agonist Comparators


OX2R Potency Comparison: Orexin 2 Receptor Agonist 2 vs. YNT-185 and Orexin 2 Receptor Agonist (Compound 26)

Orexin 2 Receptor Agonist 2 (TAK-925) activates human OX2R with an EC50 of 5.5 nM in calcium mobilization assays [1]. This represents a 5.1-fold higher potency than YNT-185 (EC50 = 28 nM) [2] and a 4.2-fold higher potency than Orexin 2 Receptor Agonist/compound 26 (EC50 = 23 nM) [3] when compared under similar recombinant human OX2R-expressing cell conditions.

OX2R agonist potency EC50 sleep-wake neuropharmacology

OX2R Selectivity: Orexin 2 Receptor Agonist 2 Achieves >5000-Fold Selectivity Over OX1R, Surpassing YNT-185 and Compound 26

Orexin 2 Receptor Agonist 2 exhibits exceptional OX2R selectivity, with an OX1R EC50 > 30,000 nM, yielding a selectivity ratio exceeding 5,000-fold [1]. In contrast, YNT-185 displays only ~100-fold selectivity (OX1R EC50 = 2,750 nM) [2], and Orexin 2 Receptor Agonist/compound 26 demonstrates a 70-fold selectivity ratio [3]. This 50-fold to 70-fold greater selectivity window for Orexin 2 Receptor Agonist 2 virtually eliminates OX1R engagement at concentrations required for full OX2R activation.

OX2R selectivity OX1R off-target receptor pharmacology

In Vivo Wake-Promoting Efficacy: Orexin 2 Receptor Agonist 2 Demonstrates Multi-Species Activity Including Non-Human Primates

Subcutaneous administration of Orexin 2 Receptor Agonist 2 significantly increases wakefulness time in wild-type mice (≥1 mg/kg), common marmosets (≥0.1 mg/kg), and cynomolgus monkeys (≥1 mg/kg) during their sleep phase [1]. In orexin/ataxin-3 transgenic narcolepsy mice, Orexin 2 Receptor Agonist 2 (≥1 mg/kg, s.c.) significantly increases wakefulness time and completely recovers wakefulness fragmentation and cataplexy-like episodes [2]. In contrast, YNT-185, while effective in mouse narcolepsy models at 50 mg/kg i.p., has not demonstrated efficacy in non-human primates [3].

wake-promoting efficacy in vivo pharmacology narcolepsy model

Physicochemical Properties: Orexin 2 Receptor Agonist 2 Optimized for CNS Penetration vs. Compound 26

Orexin 2 Receptor Agonist 2 (MW = 452.58, cLogP = 2.9, TPSA = 76 Ų, HBD = 1) exhibits physicochemical parameters consistent with favorable CNS penetration, as confirmed by its in vivo brain-penetrant profile [1]. In contrast, Orexin 2 Receptor Agonist/compound 26 has a higher molecular weight (586.70), higher cLogP (3.4), more hydrogen bond donors (3), and more rotatable bonds (11) [2], which collectively predict lower CNS permeability based on established multiparameter optimization (MPO) scores for CNS drugs.

CNS drug design brain penetration physicochemical properties

Binding Affinity: Orexin 2 Receptor Agonist 2 Shows Higher Affinity than Compound 26 in Radioligand Displacement

Orexin 2 Receptor Agonist 2 binds to human OX2R with high affinity; while a direct Ki value for TAK-925 was not located in the primary literature, its analog T-516 exhibits a pKD of ~7.0-7.5 and Bmax comparable to endogenous ligand [1]. In contrast, Orexin 2 Receptor Agonist/compound 26 displaces [125I]orexin-A from hOX2R with a Ki of 0.14 μM (140 nM) [2]. Based on the ~25-fold lower functional EC50 of Orexin 2 Receptor Agonist 2 versus compound 26 (5.5 nM vs 23 nM), a proportionally higher binding affinity is inferred.

radioligand binding Ki receptor occupancy

Orexin 2 Receptor Agonist 2: Optimal Use Cases Based on Quantitative Differentiation


Selective OX2R Target Validation in Narcolepsy and Hypersomnia Preclinical Models

When validating OX2R as a therapeutic target in rodent or non-human primate narcolepsy/hypersomnia models, Orexin 2 Receptor Agonist 2 provides the highest confidence that observed wake-promoting and anti-cataplectic effects are mediated exclusively through OX2R activation. Its >5000-fold selectivity window (versus 70- to 100-fold for YNT-185 and compound 26) eliminates OX1R-mediated confounds such as antinociception or reward pathway modulation that could otherwise complicate interpretation of behavioral readouts [1]. The demonstrated efficacy in cynomolgus monkeys further supports translational relevance for studies intended to inform human clinical development.

Functional Profiling of OX2R Signaling Bias and Downstream Pathways

The sub-10 nM potency of Orexin 2 Receptor Agonist 2 (EC50 = 5.5 nM) enables robust OX2R activation at concentrations where less potent agonists like YNT-185 (EC50 = 28 nM) may produce submaximal responses [1]. This property is critical for experiments designed to dissect OX2R signaling bias (e.g., G protein vs. β-arrestin pathways) or downstream effectors (e.g., ERK phosphorylation, CREB activation), where achieving full receptor occupancy is essential for detecting subtle differences in signaling output. The compound's favorable CNS physicochemical profile (MW = 452.58, cLogP = 2.9, HBD = 1) also supports ex vivo brain slice electrophysiology studies requiring adequate tissue penetration [2].

In Vivo Proof-of-Concept Studies Requiring High CNS Exposure with Minimal Peripheral Burden

For in vivo pharmacology studies where maximizing brain exposure while minimizing peripheral off-target effects is paramount, Orexin 2 Receptor Agonist 2 offers distinct advantages over analogs like compound 26. Its 50-fold lower effective dose in mice (1 mg/kg s.c. vs. 50 mg/kg i.p. for YNT-185) and validated brain-penetrant properties reduce the total compound burden, lowering the risk of formulation-related toxicity or non-specific effects [1]. The established efficacy in non-human primates also makes it the preferred OX2R agonist for dose-range-finding and translational pharmacokinetic/pharmacodynamic studies in higher species .

High-Throughput Screening Assay Development and Positive Control Standardization

The combination of high potency, ultra-selectivity, and commercial availability from multiple reputable vendors makes Orexin 2 Receptor Agonist 2 an ideal positive control for developing and validating OX2R-targeted high-throughput screening assays. Its consistent batch-to-batch activity profile and well-characterized pharmacology enable reliable normalization across screening campaigns [1]. When compared to alternative OX2R agonists, Orexin 2 Receptor Agonist 2 provides the widest dynamic range for assay window determination due to its >5000-fold selectivity and robust maximal efficacy.

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